![molecular formula C18H12N2S B2653291 3-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]pyridine CAS No. 519151-61-2](/img/structure/B2653291.png)

3-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

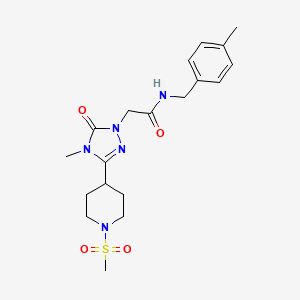

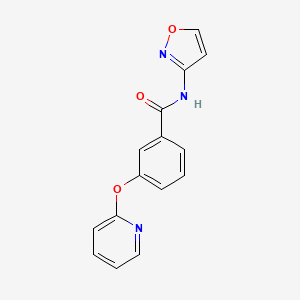

“3-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]pyridine” is a compound that contains a pyridine ring, a thiazole ring, and a naphthalene ring . It is a part of a new copolymer synthesized via the reaction of a new pyridine-containing dibromo compound with a thiophene-based diboronic ester .

Synthesis Analysis

The synthesis of this compound involves the reaction of a new pyridine-containing dibromo compound, 2,6-bis (4-bromophenyl)-4- (naphthalen-1-yl) pyridine, with a thiophene-based diboronic ester via Suzuki cross-coupling reactions . The starting compound, 2,6-Bis (4-bromophenyl)-4- (naphthalen-1-yl) pyridine, was synthesized from condensation reactions of 4-bromoacetophenone and 1-naphthaldehyde .Molecular Structure Analysis

The molecular structure of “3-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]pyridine” is characterized by the presence of a pyridine ring, a thiazole ring, and a naphthalene ring . The compound has a molecular weight of 288.37 .Chemical Reactions Analysis

The compound is involved in the synthesis of a new copolymer via Suzuki cross-coupling reactions . The reaction involves the use of a new pyridine-containing dibromo compound and a thiophene-based diboronic ester .Physical And Chemical Properties Analysis

The synthesized compound is non-hygroscopic and stable at room temperature. It is reasonably soluble only in DMSO and DMF .Applications De Recherche Scientifique

CDK2 Inhibition and Anti-Proliferative Activity

3-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]pyridine: derivatives have been investigated as inhibitors of cyclin-dependent kinase 2 (CDK2). CDK2 plays a crucial role in cell cycle regulation, making it an attractive target for cancer therapy. Several synthesized derivatives, such as pyridone 1, 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile, and 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine, exhibited potent CDK2 inhibition with low IC50 values . These compounds may hold promise for cancer treatment.

Antimicrobial Properties

The compound’s structural features make it interesting for antimicrobial research. For instance, ethylcarbamates derived from 3-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]pyridine demonstrated comparable activity to the standard antibiotic ampicillin. Notably, one derivative exhibited approximately fourfold higher efficacy against Staphylococcus aureus compared to a chloro-substituted derivative . Further exploration of its antimicrobial potential is warranted.

Triazole Derivatives for Biological Studies

Researchers have synthesized triazole derivatives of 3-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]pyridine using copper(I)-catalyzed alkyne–azide cycloaddition (CuAAC). These compounds are valuable for biological studies due to their regioselectivity and excellent yields. For example, naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate was successfully prepared using this method . Such derivatives can serve as probes in biological assays.

Propriétés

IUPAC Name |

4-naphthalen-2-yl-2-pyridin-3-yl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2S/c1-2-5-14-10-15(8-7-13(14)4-1)17-12-21-18(20-17)16-6-3-9-19-11-16/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHLBLAMSRRGCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2653212.png)

![N-(4-fluorobenzyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2653213.png)

![Methyl 2-[[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2653215.png)

![2-[3-(Dimethylamino)oxetan-3-yl]acetic acid;hydrochloride](/img/structure/B2653223.png)

![[6-Fluoro-1-[(3R)-1-[2-(oxan-4-yl)ethyl]piperidin-3-yl]-5,5-dioxo-4H-thiochromeno[4,3-c]pyrazol-3-yl]-morpholin-4-ylmethanone](/img/structure/B2653228.png)

![N-(5-chloro-2-methylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2653230.png)